

# Spectroscopic Profile of 2,3-Dinitrotoluene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dinitrotoluene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-dinitrotoluene** (2,3-DNT), a significant nitroaromatic compound. This document is intended to serve as a core resource for researchers and professionals involved in the identification, characterization, and analysis of this molecule. The guide presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and visualizations to aid in understanding the molecular structure and analytical workflows.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,3-dinitrotoluene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Assignment       |
|---------------------------------|--------------|------------------|
| ~8.02                           | d            | Aromatic H       |
| ~7.67                           | t            | Aromatic H       |
| ~7.58                           | d            | Aromatic H       |
| ~2.43                           | s            | -CH <sub>3</sub> |

Solvent: CDCl<sub>3</sub>, Frequency: 90 MHz[1]

#### <sup>13</sup>C NMR (Carbon-13) NMR Data

Experimental <sup>13</sup>C NMR data for **2,3-dinitrotoluene** is not readily available in publicly accessible databases. However, based on established chemical shift ranges for similar nitroaromatic compounds, the following are expected approximate chemical shifts.[2][3][4][5]

| Chemical Shift ( $\delta$ ) ppm | Assignment        |
|---------------------------------|-------------------|
| ~150 - 145                      | C-NO <sub>2</sub> |
| ~140 - 130                      | C-CH <sub>3</sub> |
| ~135 - 120                      | Aromatic C-H      |
| ~20 - 15                        | -CH <sub>3</sub>  |

## Infrared (IR) Spectroscopy

The infrared spectrum of **2,3-dinitrotoluene** exhibits characteristic absorption bands corresponding to its functional groups.[6][7][8][9]

| Wavenumber (cm <sup>-1</sup> ) | Intensity      | Assignment                         |
|--------------------------------|----------------|------------------------------------|
| ~1530                          | Strong         | Asymmetric NO <sub>2</sub> Stretch |
| ~1350                          | Strong         | Symmetric NO <sub>2</sub> Stretch  |
| ~3100 - 3000                   | Medium         | Aromatic C-H Stretch               |
| ~2970 - 2850                   | Medium         | Aliphatic C-H Stretch              |
| ~1600 - 1450                   | Medium to Weak | Aromatic C=C Stretch               |

## Mass Spectrometry (MS)

The mass spectrum of **2,3-dinitrotoluene** provides information about its molecular weight and fragmentation pattern.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

| m/z | Relative Intensity | Assignment  |
|-----|--------------------|---|
| 182 | Moderate           | [M] <sup>+</sup> (Molecular Ion)                              |
| 165 | High               | [M-OH] <sup>+</sup>   |
| 135 | High               | [M-NO <sub>2</sub> -H] <sup>+</sup>                           |
| 119 | Moderate           | [M-NO <sub>2</sub> -O] <sup>+</sup>                           |
| 91  | Moderate           | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) |
| 65  | Moderate           | [C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>                 |

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of **2,3-dinitrotoluene**.

#### Materials:

- **2,3-Dinitrotoluene** sample
- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ )
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 400 MHz)

#### Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,3-dinitrotoluene** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:**
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) for both  $^1\text{H}$  and  $^{13}\text{C}$  experiments. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
- **Spectrum Acquisition:** Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Data Analysis:** Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the  $^1\text{H}$  spectrum and identify the chemical shifts and multiplicities of the signals in both spectra to assign them to the respective protons and carbons in the molecule.

## Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To identify the functional groups present in **2,3-dinitrotoluene** by obtaining its infrared absorption spectrum.

Materials:

- **2,3-Dinitrotoluene** sample
- Potassium bromide (KBr), IR-grade, dried
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation:
  - In an agate mortar, thoroughly grind 1-2 mg of the **2,3-dinitrotoluene** sample with approximately 100-200 mg of dry KBr powder until a fine, homogeneous powder is obtained.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
  - Transfer the mixture to a pellet die.
- Pellet Formation: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Spectrum Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g.,  $\text{-NO}_2$ , aromatic C-H, C=C).

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,3-dinitrotoluene**.

Materials:

- **2,3-Dinitrotoluene** sample
- Volatile organic solvent (e.g., dichloromethane, acetone)
- GC-MS instrument equipped with a suitable capillary column (e.g., non-polar)

Procedure:

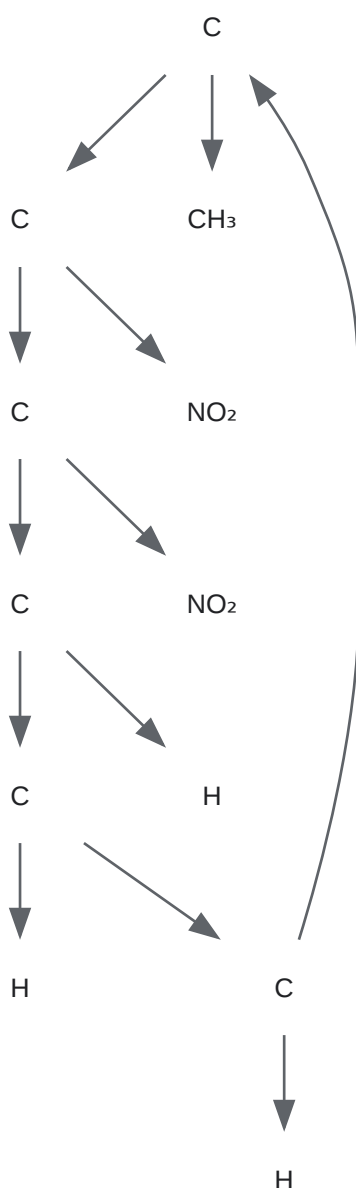
- Sample Preparation: Prepare a dilute solution of the **2,3-dinitrotoluene** sample (approximately 10-100  $\mu\text{g/mL}$ ) in a suitable volatile solvent.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)
- Instrument Setup:
  - Set the GC oven temperature program, injector temperature, and carrier gas flow rate. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure good separation.
  - Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization - EI), mass range, and scan speed.
- Injection and Analysis: Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC. The compound will be vaporized, separated on the column, and then introduced into the mass spectrometer for ionization and detection.
- Data Analysis:
  - Identify the peak corresponding to **2,3-dinitrotoluene** in the total ion chromatogram.

- Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

## Visualizations

The following diagrams illustrate the chemical structure of **2,3-dinitrotoluene** and a general workflow for its spectroscopic analysis.

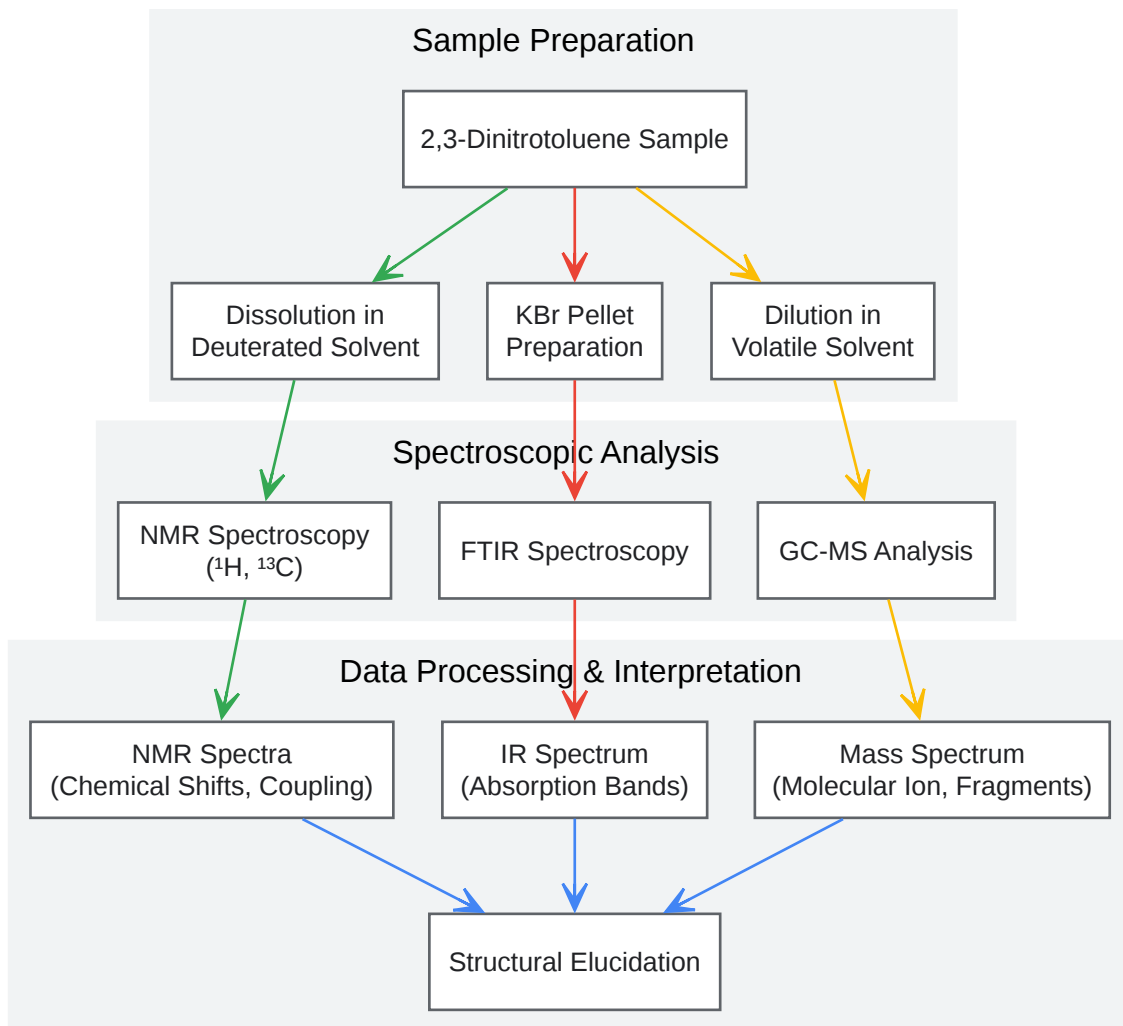
Chemical Structure of 2,3-Dinitrotoluene



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Caption: Molecular structure of **2,3-Dinitrotoluene**.

### General Workflow for Spectroscopic Analysis



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